![molecular formula C20H30O4 B031199 5-Heptenoic acid, 7-(4-butyloctahydro-2,5-dioxo-1H-inden-1-yl)- CAS No. 74158-09-1](/img/structure/B31199.png)
5-Heptenoic acid, 7-(4-butyloctahydro-2,5-dioxo-1H-inden-1-yl)-
Overview
Description
5-Heptenoic acid, 7-(4-butyloctahydro-2,5-dioxo-1H-inden-1-yl)-, also known as 5-Heptenoic acid 7-butyloctahydroindenyl ester, is a novel compound derived from the heptenoic acid family. It is a monomeric, water-soluble compound that is widely used in scientific research for its unique properties. 5-Heptenoic acid 7-butyloctahydroindenyl ester has a wide range of applications in biochemistry, medicinal chemistry, and pharmacology due to its ability to act as a ligand and a catalyst.
Scientific Research Applications
Role in Female Reproduction
Among prostaglandins, Prostaglandin E2 (PGE2) is considered especially important for decidualization, ovulation, implantation and pregnancy . Four major PGE2 receptor subtypes, EP1, EP2, EP3, EP4, as well as peroxisome proliferator-activated receptors (PPARs), mediate various PGE2 effects via their coupling to distinct signaling pathways .
Estimation of PGE2 Biosynthesis or Metabolism In Vivo
Treatment of plasma samples by high pH (10-11) can be used to convert the major prostaglandin E2 metabolite, 13,14-dihydro-15-keto-prostaglandin E2, and chemically formed dehydrate derivatives to 11-deoxy-13,14-dihydro-15-keto-11 β, 16ε-cycloprosta-glandin E2 . In addition, high pH treatment strips the prostaglandin E2 metabolites covalently bound to albumin and creates a single pool of stable bicyclic compound which can be assayed as a measure of prostaglandin E2 formation .
Mechanism of Action
Biochemical Pathways
Bicyclo Prostaglandin E2 is involved in the PGE2 biosynthesis pathway . It is a stable, base-catalyzed transformation product of 13,14-dihydro-15-keto PGE2 . This metabolite of PGE2 is found in human plasma at a median level of 20-25 pg/ml . Due to the inherent instability of 13,14-dihydro-15-keto PGE2, it is advisable to quantify it as Bicyclo PGE2 to estimate PGE2 biosynthesis or metabolism in vivo .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bicyclo Prostaglandin E2. For instance, the pH of the environment can affect its stability . High pH treatment can be used to convert the major prostaglandin E2 metabolite, 13,14-dihydro-15-keto-prostaglandin E2, and chemically formed dehydrate derivatives to 11-deoxy-13,14-dihydro-15-keto-11 β, 16ε-cycloprosta-glandin E2 . This creates a single pool of stable bicyclic compound which can be assayed as a measure of prostaglandin E2 formation .
properties
IUPAC Name |
(E)-7-(4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl)hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-8-16-17-13-19(22)15(14(17)11-12-18(16)21)9-6-4-5-7-10-20(23)24/h4,6,14-17H,2-3,5,7-13H2,1H3,(H,23,24)/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCZPIJMGKLVTQ-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C2CC(=O)C(C2CCC1=O)CC=CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1C2CC(=O)C(C2CCC1=O)C/C=C/CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Heptenoic acid, 7-(4-butyloctahydro-2,5-dioxo-1H-inden-1-yl)- | |
CAS RN |
74158-09-1 | |
Record name | 11-Deoxy-15-keto-13,14-dihydro-11beta,16-cycloprostaglandin E2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074158091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-Deoxy-13,14-dihydro-15-keto-11β ,16(xi)-cycloprostaglandin E2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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